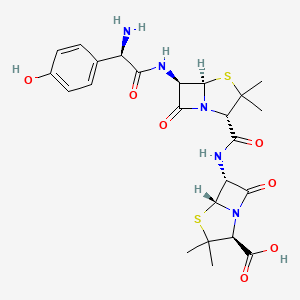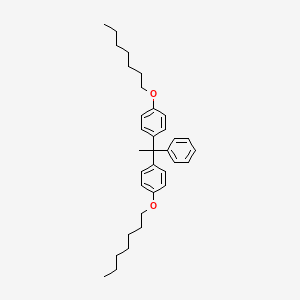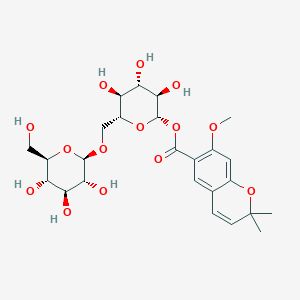
(R)-1,3-Dibenzylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1,3-Dibenzylpiperazine-2,5-dione is a chiral compound with a piperazine ring substituted with benzyl groups at the 1 and 3 positions and a dione functionality at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,3-Dibenzylpiperazine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of N-benzylglycine with benzylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired piperazine-2,5-dione ring.
Industrial Production Methods
Industrial production of ®-1,3-Dibenzylpiperazine-2,5-dione may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
®-1,3-Dibenzylpiperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, ®-1,3-Dibenzylpiperazine-2,5-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a scaffold for the development of bioactive molecules. Its chiral nature makes it suitable for studying enantioselective interactions with biological targets.
Medicine
In medicinal chemistry, ®-1,3-Dibenzylpiperazine-2,5-dione derivatives have been investigated for their potential therapeutic properties. These derivatives may exhibit activity against various diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its ability to undergo various chemical modifications makes it versatile for different applications.
Mechanism of Action
The mechanism of action of ®-1,3-Dibenzylpiperazine-2,5-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various pathways, including inhibition or activation of target proteins.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibenzylpiperazine: Lacks the dione functionality, making it less versatile in chemical reactions.
1,4-Dibenzylpiperazine-2,5-dione: Similar structure but with different substitution pattern, leading to distinct chemical properties.
N-Benzylpiperazine: A simpler structure with only one benzyl group, used in different applications.
Uniqueness
®-1,3-Dibenzylpiperazine-2,5-dione is unique due to its chiral nature and the presence of both benzyl and dione functionalities. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields.
Properties
Molecular Formula |
C18H18N2O2 |
|---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(3R)-1,3-dibenzylpiperazine-2,5-dione |
InChI |
InChI=1S/C18H18N2O2/c21-17-13-20(12-15-9-5-2-6-10-15)18(22)16(19-17)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,21)/t16-/m1/s1 |
InChI Key |
CUSGSDUYPXBYHI-MRXNPFEDSA-N |
Isomeric SMILES |
C1C(=O)N[C@@H](C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1C(=O)NC(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2R)-1-phenylmethoxy-3-(4-phenylphenyl)propan-2-yl]isoindole-1,3-dione](/img/structure/B15292549.png)
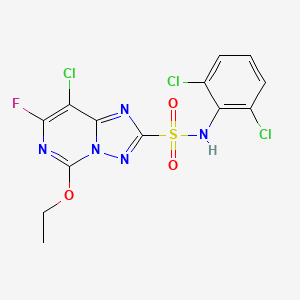
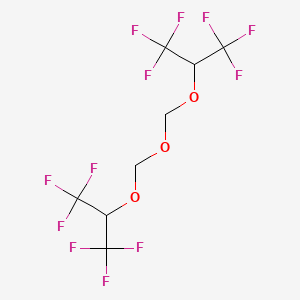



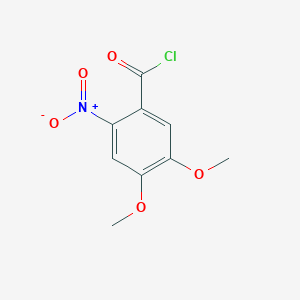
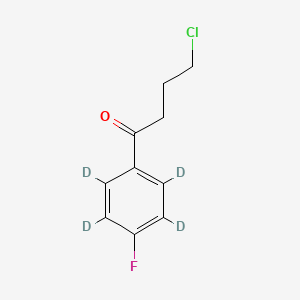

![5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid](/img/structure/B15292613.png)
